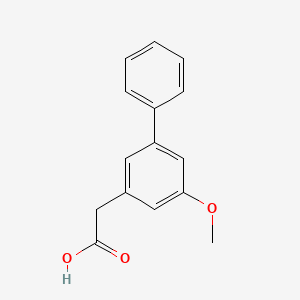

3-Biphenylacetic acid, 5-methoxy-

Description

Contextual Significance of Biphenylacetic Acid Derivatives in Academic Inquiry

Biphenylacetic acid derivatives represent a significant class of compounds in chemical and medicinal research. Their structural motif is a key feature in many biologically active molecules. For instance, some biphenylacetic acid derivatives are known to possess anti-inflammatory, analgesic, and antipyretic properties. ontosight.ai The modification of the biphenyl (B1667301) core with various substituents allows for the fine-tuning of their pharmacological profiles. ontosight.ai

The synthesis of these derivatives often involves sophisticated chemical strategies, such as the Suzuki-Miyaura cross-coupling reaction, to construct the biphenyl backbone. ontosight.ai Subsequent modifications introduce functional groups that can modulate the compound's biological activity, solubility, and other physicochemical properties. ontosight.ai This modularity makes them attractive scaffolds for the development of new therapeutic agents and research tools.

Scope and Objectives of Research on 3-Biphenylacetic Acid, 5-methoxy-

Research on 3-Biphenylacetic acid, 5-methoxy- is primarily focused on its potential as an intermediate in the synthesis of more complex molecules. Its specific substitution pattern makes it a valuable building block for creating targeted compounds in medicinal chemistry. The presence of the methoxy (B1213986) and acetic acid groups offers reactive sites for further chemical transformations.

A related compound, 3,4,5-trimethoxyphenylacetic acid, is noted as an important intermediate in the synthesis of novel pharmaceutical compounds. google.comnih.gov This highlights the general interest in methoxy-substituted phenylacetic acids for drug discovery and development. The research objectives for 3-Biphenylacetic acid, 5-methoxy- likely include the exploration of its utility in synthesizing new chemical entities with potential therapeutic applications. Further investigations are needed to fully elucidate its properties and potential applications in various fields of chemical research. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

51028-83-2 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-(3-methoxy-5-phenylphenyl)acetic acid |

InChI |

InChI=1S/C15H14O3/c1-18-14-8-11(9-15(16)17)7-13(10-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,16,17) |

InChI Key |

RNTIGDWQNJQAKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Biphenylacetic Acid, 5 Methoxy and Its Analogues

Historical Development of Synthetic Routes

The early syntheses of biphenyl (B1667301) structures, the core of 3-Biphenylacetic acid, 5-methoxy-, were dominated by classical coupling reactions that often required harsh conditions. While specific historical syntheses for 3-Biphenylacetic acid, 5-methoxy- are not extensively documented in early literature, the foundational methods for creating the biphenyl skeleton were well-established.

Another cornerstone in biphenyl synthesis is the Ullmann reaction , which traditionally involves the copper-promoted coupling of two aryl halide molecules. This reaction typically requires high temperatures and stoichiometric amounts of copper. The Ullmann condensation, a variation of this reaction, allows for the formation of diaryl ethers, thioethers, and amines, and has been a key method for constructing complex molecular frameworks. These early methods, while groundbreaking for their time, have largely been superseded by more efficient and milder techniques.

Contemporary Approaches in Target Synthesis

Modern synthetic chemistry offers a plethora of highly efficient and selective methods for the synthesis of biphenyl derivatives like 3-Biphenylacetic acid, 5-methoxy-. These contemporary approaches often rely on transition-metal-catalyzed cross-coupling reactions, which provide greater control over the regioselectivity and functional group tolerance.

Coupling Reactions and Modifications

The most prominent and widely utilized methods for the synthesis of the biphenyl core of 3-Biphenylacetic acid, 5-methoxy- are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate catalyzed by a palladium(0) complex, is a cornerstone of modern organic synthesis. Its mild reaction conditions, commercial availability of reagents, and high functional group tolerance make it an ideal choice for constructing the biphenyl skeleton of the target molecule.

For the synthesis of 3-Biphenylacetic acid, 5-methoxy-, a typical Suzuki-Miyaura coupling strategy would involve the coupling of a suitably substituted phenylboronic acid with a substituted halophenylacetic acid derivative.

Other significant palladium-catalyzed cross-coupling reactions applicable to the synthesis of this class of compounds include:

Negishi Coupling: The reaction of an organozinc compound with an organic halide.

Stille Coupling: The coupling of an organotin compound with an organic halide.

Hiyama Coupling: The coupling of an organosilicon compound with an organic halide.

These reactions offer alternative routes with varying substrate scopes and reaction conditions.

A notable contemporary approach for the synthesis of a related compound, 3,4,5-trimethoxyphenylacetic acid, utilizes a microchannel reactor. This technology allows for precise control over reaction parameters such as temperature and time, leading to improved yields and safety profiles. This method involves the initial formation of 3,4,5-trimethoxymandelic acid, followed by a reduction step.

Stereoselective Synthesis Strategies

The development of stereoselective methods for the synthesis of chiral biphenylacetic acids is of significant interest due to the potential for enantiomers to exhibit different pharmacological activities. Biphenyls can exhibit axial chirality (atropisomerism) if the rotation around the biphenyl bond is restricted, typically by the presence of bulky ortho substituents.

While specific examples of the atroposelective synthesis of 3-Biphenylacetic acid, 5-methoxy- are not prevalent in the literature, general strategies for achieving stereoselectivity in biphenyl synthesis are well-established. These include:

Asymmetric Suzuki-Miyaura Coupling: This approach utilizes chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst to induce enantioselectivity in the C-C bond formation. The design of these chiral ligands is crucial for achieving high enantiomeric excess.

Chiral Resolution: This classical method involves the separation of a racemic mixture of the biphenylacetic acid into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the coupling partners to direct the stereochemical outcome of the reaction. After the biphenyl bond is formed, the auxiliary is removed to yield the chiral product.

The principles of retrosynthetic analysis can be applied to design stereoselective syntheses, where the target molecule is disconnected in a way that allows for the introduction of chirality at a key step.

Derivatization Reactions and Functionalization

Further modification of 3-Biphenylacetic acid, 5-methoxy- can be achieved through various derivatization and functionalization reactions, targeting either the carboxylic acid moiety or the biphenyl core.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 3-Biphenylacetic acid, 5-methoxy- is a versatile handle for a wide range of chemical transformations. Standard organic reactions can be employed to convert the carboxylic acid into other functional groups, including:

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents.

Amides: Amide bond formation is readily accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, a variety of amide coupling reagents can be used to directly couple the carboxylic acid with an amine.

Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations are valuable for creating libraries of derivatives with potentially altered biological activities.

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acid Chloride |

| Amide Formation | Acid Chloride, Amine, Base | Amide |

| Reduction | Lithium aluminum hydride (LiAlH₄), THF | Primary Alcohol |

Table 1: Common Derivatization Reactions of the Carboxylic Acid Moiety

Modifications of the Biphenyl Core

Functionalization of the biphenyl core of 3-Biphenylacetic acid, 5-methoxy- allows for the introduction of additional substituents, which can significantly impact the molecule's properties. Modern synthetic methods, particularly C-H activation/functionalization, have emerged as powerful tools for the late-stage modification of complex molecules.

C-H activation strategies enable the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with high regioselectivity. For the biphenyl core, this can be used to introduce a variety of functional groups at specific positions. While specific examples for 3-Biphenylacetic acid, 5-methoxy- are limited, the principles of directed C-H activation can be applied. The existing substituents on the biphenyl rings can act as directing groups to guide the functionalization to a particular position.

Introduction of Diverse Substituents for Research Probes

The true value of 3-Biphenylacetic acid, 5-methoxy- as a molecular scaffold lies in its potential for derivatization to create a wide array of research probes. By introducing specific substituents, the parent molecule can be transformed into a tool for elucidating biological processes, identifying molecular targets, and imaging cellular components. These modifications are designed to impart new functionalities without significantly altering the core binding properties of the molecule, or in some cases, to direct the molecule to a new target. The primary strategies for introducing such diversity involve the incorporation of photoaffinity labels, fluorescent tags, and bioorthogonal handles for further conjugation.

A general approach to introduce these functionalities often begins with a precursor, such as a bromo-substituted methoxyphenylacetic acid. This precursor can undergo a Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net The resulting 3-Biphenylacetic acid, 5-methoxy- can then be further modified. The carboxylic acid moiety is a versatile handle for esterification or amidation reactions, allowing for the attachment of various functional groups. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Photoaffinity Probes: To irreversibly label and identify binding partners within a complex biological milieu, photoaffinity probes are invaluable. These probes typically contain a photoreactive group, such as a diazirine, that upon photoactivation forms a highly reactive carbene, leading to covalent bond formation with nearby molecules. nih.govnih.gov The synthesis of a photoaffinity probe based on the 3-Biphenylacetic acid, 5-methoxy- scaffold can be envisioned through the coupling of the carboxylic acid with a linker containing a diazirine moiety.

Fluorescent Probes: The attachment of fluorescent dyes allows for the visualization and tracking of the molecule within biological systems. The choice of fluorophore can be tailored for specific imaging applications, considering factors like excitation and emission wavelengths, quantum yield, and photostability. The synthesis of fluorescent probes can be achieved by conjugating a fluorophore to the 3-Biphenylacetic acid, 5-methoxy- molecule, often through an amide or ester linkage.

Bioorthogonal Probes: For more complex biological studies, including in vivo applications, bioorthogonal chemistry provides a powerful toolkit. This approach involves the introduction of a "bioorthogonal handle," a functional group that is chemically inert within biological systems but can be specifically reacted with a complementary probe. biosyn.com Common bioorthogonal pairs include azides and alkynes (used in "click chemistry") or tetrazines and trans-cyclooctenes. These handles can be introduced into the 3-Biphenylacetic acid, 5-methoxy- structure, allowing for subsequent two-step labeling strategies, for example, with imaging agents or affinity tags. nih.gov

Radiolabeling for Imaging and Biodistribution Studies: The introduction of radionuclides allows for sensitive detection in techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). This is typically achieved by incorporating a chelating agent, such as DOTA, which can stably coordinate a metallic radionuclide. nih.gov The chelator can be attached to the 3-Biphenylacetic acid, 5-methoxy- scaffold through standard coupling chemistries.

The following table summarizes the types of substituents that can be introduced to generate research probes from the 3-Biphenylacetic acid, 5-methoxy- scaffold.

| Probe Type | Functional Group | Purpose | Example of Introduction |

| Photoaffinity Probe | Diazirine | Covalent labeling of binding partners | Amide coupling of the carboxylic acid with a diazirine-containing amine. |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualization and tracking in cells/tissues | Esterification or amidation with a reactive derivative of the fluorophore. |

| Bioorthogonal Probe | Alkyne or Azide | "Clickable" handle for two-step labeling | Introduction of a propargyl group via esterification or amidation. |

| Radiolabeled Probe | Chelator (e.g., DOTA) for radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu) | PET/SPECT imaging, biodistribution studies | Amide coupling with a DOTA-NHS ester. |

The synthesis of these diverse probes from a common precursor highlights the versatility of the 3-Biphenylacetic acid, 5-methoxy- scaffold in chemical biology research. The ability to systematically modify its structure provides a powerful platform for the development of tailored molecular tools to investigate complex biological questions.

Advanced Spectroscopic and Structural Elucidation of 3 Biphenylacetic Acid, 5 Methoxy

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the acetic acid moiety, and the protons of the methoxy (B1213986) group. The protons on the substituted phenyl ring are expected to show complex splitting patterns due to their coupling with each other. The protons on the unsubstituted phenyl ring will likely appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. Key resonances will include those for the carboxyl carbon, the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy and acetic acid substituents.

A related compound, 4-biphenylacetic acid, shows characteristic ¹H NMR signals for the methylene protons and the aromatic protons. chemicalbook.com Similarly, the ¹H NMR spectrum of 5-methoxyindole-3-acetic acid provides reference chemical shifts for methoxy and acetic acid protons on an aromatic system. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for 3-Biphenylacetic Acid, 5-methoxy-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~11-12 (singlet) | ~172-174 |

| Methylene (CH₂) | ~3.6 (singlet) | ~40-42 |

| Methoxy (OCH₃) | ~3.8 (singlet) | ~55-56 |

| Aromatic (C-H) | ~6.8-7.6 (multiplets) | ~112-142 |

| Aromatic (C-subst.) | - | ~125-160 |

Detailed Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural identification. For 3-Biphenylacetic acid, 5-methoxy-, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would be expected at m/z 242. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). chemicalbook.com The fragmentation of the biphenyl (B1667301) system can also lead to characteristic ions. The presence of a methoxy group can result in the loss of a methyl radical (-CH₃, M-15) or a formaldehyde (B43269) molecule (-CH₂O, M-30).

Analysis of related compounds, such as 2-methoxyphenylacetic acid, shows a prominent molecular ion and fragments corresponding to the loss of the acetic acid side chain. nih.gov

Predicted Key Mass Spectrometry Fragments for 3-Biphenylacetic Acid, 5-methoxy-

| m/z | Proposed Fragment | Fragmentation Pathway |

| 242 | [C₁₅H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 227 | [C₁₄H₁₁O₃]⁺ | Loss of -CH₃ |

| 197 | [C₁₄H₁₃O]⁺ | Loss of -COOH |

| 181 | [C₁₃H₉O]⁺ | Loss of -COOH and -CH₃ |

| 166 | [C₁₃H₁₀]⁺ | Loss of -COOH and -OCH₃ |

| 153 | [C₁₂H₉]⁺ | Biphenyl fragment |

Infrared (IR) and Raman Vibrational Spectroscopy for Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of 3-Biphenylacetic acid, 5-methoxy- is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will likely produce bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

The IR spectrum of 1,3,5-benzene tricarboxylic acid shows the characteristic broad O-H and sharp C=O stretching bands for the carboxylic acid groups. researchgate.net The NIST WebBook provides IR data for 4-methoxy-1,1'-biphenyl, which can serve as a reference for the biphenyl and methoxy group vibrations. nist.gov

Predicted Characteristic IR and Raman Bands for 3-Biphenylacetic Acid, 5-methoxy-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong (IR) |

| C-H stretch (Aromatic) | 3000-3100 | Medium (IR, Raman) |

| C-H stretch (Aliphatic) | 2850-3000 | Medium (IR, Raman) |

| C=O stretch (Carboxylic Acid) | 1680-1720 | Strong (IR) |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong (IR, Raman) |

| C-O stretch (Carboxylic Acid/Methoxy) | 1000-1300 | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 3-Biphenylacetic acid, 5-methoxy- has been reported, insights can be gained from the crystal structure of a related compound, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. nih.gov

Predicted Crystallographic Parameters for 3-Biphenylacetic Acid, 5-methoxy- (based on related structures)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Likely centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds |

| Biphenyl Dihedral Angle | Expected to be non-zero (e.g., 20-40°) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-Biphenylacetic acid, 5-methoxy- is expected to be dominated by π → π* transitions within the aromatic biphenyl system.

The biphenyl chromophore typically exhibits a strong absorption band around 250 nm. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of this absorption maximum. The carboxylic acid group is expected to have a minor effect on the main absorption band. The UV-Vis spectrum of tetrakis-(p-methoxy-phenyl)-porphyrin demonstrates the influence of methoxy groups on the electronic transitions of a large aromatic system. researchgate.net The UV/Vis+ Photochemistry Database lists spectra for numerous aromatic acids which can be used for comparison. science-softcon.descience-softcon.de

Predicted UV-Vis Absorption for 3-Biphenylacetic Acid, 5-methoxy- in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Biphenyl) | ~255-265 | High |

Computational Chemistry and Molecular Modeling of 3 Biphenylacetic Acid, 5 Methoxy

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-Biphenylacetic acid, 5-methoxy-. These ab initio and density functional theory (DFT) methods can predict molecular geometries, electronic properties, and spectroscopic signatures. nih.gov

For a molecule like 3-Biphenylacetic acid, 5-methoxy-, a primary step would be geometry optimization. This process determines the lowest energy conformation of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for such tasks, as demonstrated in studies of similar aromatic carboxylic acids. nih.gov The optimization would reveal key geometric parameters like the dihedral angle between the two phenyl rings, the bond lengths and angles of the acetic acid side chain, and the orientation of the methoxy (B1213986) group.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interactions. A hypothetical set of calculated electronic properties for 3-Biphenylacetic acid, 5-methoxy- is presented in Table 1.

Furthermore, quantum chemical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov Calculating vibrational frequencies can help in the interpretation of experimental IR spectra, while computed NMR chemical shifts can aid in structure elucidation.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into a single, optimized structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior in a specific environment, such as in solution. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.govresearchgate.net

For 3-Biphenylacetic acid, 5-methoxy-, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water). The simulation would track the trajectories of all atoms based on a defined force field. This would allow for the exploration of the molecule's conformational landscape. A key aspect to investigate would be the rotational freedom around the bond connecting the two phenyl rings and the flexibility of the acetic acid side chain.

The results of an MD simulation can be analyzed to understand the predominant conformations of the molecule in solution and the energetic barriers between them. This information is crucial for understanding how the molecule might interact with a biological target. For instance, the accessibility of the carboxylic acid group for hydrogen bonding would be a key parameter to analyze.

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site or a receptor's binding pocket.

Enzyme Active Site Interactions

Given that the parent compound, 4-biphenylacetic acid, is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen (B1672489) and is known to inhibit prostaglandin (B15479496) synthesis, a logical target for docking studies of 3-Biphenylacetic acid, 5-methoxy- would be cyclooxygenase (COX) enzymes. chemicalbook.comcaymanchem.com

A hypothetical docking study of 3-Biphenylacetic acid, 5-methoxy- into the active site of a COX enzyme would aim to predict its binding orientation and affinity. The study would likely reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues like arginine and tyrosine in the active site. The biphenyl (B1667301) moiety would likely occupy a hydrophobic channel within the enzyme. The methoxy group's position would be critical in determining if it provides favorable interactions or steric hindrance.

Receptor Binding Pocket Analysis

Beyond enzymes, other receptors could be of interest. For example, studies on bisphenol A (BPA) have shown its interaction with the human estrogen-related receptor-gamma (ERRγ). nih.gov Given the structural similarity of the two phenyl rings, a docking study of 3-Biphenylacetic acid, 5-methoxy- with ERRγ could be performed to assess its potential as an endocrine disruptor. Such a study would analyze the fit of the molecule within the receptor's binding pocket and identify key interactions, similar to those described for the COX enzyme. The analysis would focus on hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

Structure-Based Design Principles for Analog Development

The insights gained from quantum chemical calculations, MD simulations, and docking studies can be leveraged for the rational design of new analogs with improved properties. This process is known as structure-based drug design.

Based on the hypothetical findings for 3-Biphenylacetic acid, 5-methoxy-, several principles for analog development could be proposed:

Modification of the Acetic Acid Group: The carboxylic acid is likely a key pharmacophore for interaction with targets like COX enzymes. Converting it to an ester or an amide could modulate its activity and pharmacokinetic properties.

Substitution on the Phenyl Rings: The docking studies would reveal which positions on the biphenyl scaffold are amenable to substitution. Adding or moving substituents could enhance binding affinity or improve selectivity for a particular target. For example, if the methoxy group at the 5-position is found to be in a sterically crowded area of the binding site, moving it to a different position might be beneficial.

Conformational Restriction: The flexibility of the biphenyl system could be constrained by introducing a bridge between the two rings. This would lock the molecule into a specific conformation that might have a higher affinity for the target.

By systematically applying these principles and iteratively using computational tools to evaluate new designs, it is possible to guide the synthesis of novel compounds with optimized biological activity.

Structure Activity Relationship Sar Studies of 3 Biphenylacetic Acid, 5 Methoxy Derivatives

Impact of Substituent Position and Nature on Biological Interactions

The nature of the substituent is equally crucial. The replacement of a hydrogen atom with functional groups such as halogens, alkyls, or other alkoxy groups can lead to profound changes in activity. For example, in a series of biphenylsulfonamide derivatives, the modulation of terminal groups and the length of the linker connecting them to the biphenyl (B1667301) scaffold had a significant impact on their inhibitory activity. nih.gov

To illustrate the impact of substituent changes on biological activity, the following table presents hypothetical data based on the known SAR of related arylpropionic acids, demonstrating how different substituents on the biphenyl scaffold might influence inhibitory concentration (IC₅₀) values against a hypothetical enzyme target.

| Compound | R1 | R2 | R3 | Biological Activity (IC₅₀, µM) |

| 1 | H | H | H | 15.2 |

| 2 | 5-OCH₃ | H | H | 8.5 |

| 3 | H | 4'-Cl | H | 5.1 |

| 4 | 5-OCH₃ | 4'-Cl | H | 2.3 |

| 5 | 5-OH | 4'-Cl | H | 3.8 |

| 6 | 5-OCH₃ | H | α-CH₃ | 1.9 |

This table is for illustrative purposes and the data is hypothetical.

Role of the Biphenylacetic Acid Scaffold in Molecular Recognition

The biphenylacetic acid scaffold is a privileged structure in medicinal chemistry, most notably found in non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org This scaffold consists of two phenyl rings connected by a single bond, providing a semi-rigid backbone that can adopt various torsional angles, and an acetic acid moiety that is crucial for its biological function.

The biphenyl portion of the molecule often engages in hydrophobic and van der Waals interactions within the binding sites of target proteins. The ability of the two phenyl rings to rotate relative to each other allows the molecule to adopt a conformation that is optimal for binding. This conformational flexibility is a key aspect of its molecular recognition. rsc.org The 4,4'-biphenyl fragment, for example, has been used as a rigid scaffold to develop potent and selective histamine (B1213489) H₃-antagonists. nih.gov

The acetic acid group is a critical functional component of the scaffold. The carboxylic acid is typically ionized at physiological pH, forming a carboxylate anion. This charged group can form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in the active site of enzymes like cyclooxygenase (COX). ijpsr.com The replacement of the carboxyl group in arylpropionic acid derivatives with other functional groups like tetrazoles or amides often leads to a decrease in anti-inflammatory activity, highlighting the essential role of the carboxylic acid in molecular recognition and biological function. ijpsr.comresearchgate.net

Stereochemical Influences on Activity Profiles

When a substituent, such as a methyl group, is introduced at the α-carbon of the acetic acid side chain, a chiral center is created. This is the case for the widely known profens, a subclass of 2-arylpropionic acids. In these chiral compounds, the biological activity is often stereoselective, with one enantiomer being significantly more active than the other.

For most profens, the (S)-enantiomer is the eutomer, possessing the majority of the desired therapeutic activity (e.g., anti-inflammatory), while the (R)-enantiomer is often less active or inactive. researchgate.net This stereoselectivity arises from the three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule fits into the chiral binding site of its target protein. The (S)-enantiomer typically achieves a more favorable orientation for binding and subsequent biological effect.

While 3-Biphenylacetic acid, 5-methoxy- itself is not chiral, the introduction of a substituent at the α-position of the acetic acid would render it so. For such a derivative, it is highly probable that the biological activity would be stereospecific. The following table illustrates the typical stereochemical influence on the activity of profen-like compounds.

| Compound | Enantiomer | Biological Activity (Relative Potency) |

| α-Methyl-3-biphenylacetic acid, 5-methoxy- | (S) | 100 |

| α-Methyl-3-biphenylacetic acid, 5-methoxy- | (R) | 1 |

| α-Methyl-3-biphenylacetic acid, 5-methoxy- | Racemate | 50 |

This table is for illustrative purposes and the data is hypothetical, based on the known stereoselectivity of profens.

This stereochemical preference underscores the importance of the three-dimensional structure of the drug molecule in its interaction with biological macromolecules.

Advanced Analytical Methodologies for 3 Biphenylacetic Acid, 5 Methoxy

Chromatographic Separation Techniques for Purity and Analysis

Chromatographic techniques are central to the analytical workflow for 3-Biphenylacetic acid, 5-methoxy-, enabling its separation from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the purity assessment and quantification of 3-Biphenylacetic acid, 5-methoxy- due to its high resolution and versatility. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A reversed-phase HPLC method is typically preferred for the analysis of aromatic carboxylic acids like 3-Biphenylacetic acid, 5-methoxy-. A C18 column is often the stationary phase of choice, providing excellent separation based on hydrophobicity. researchgate.net To enhance peak shape and retention, the mobile phase is usually acidified with formic acid or acetic acid. biocompare.com A gradient elution is commonly employed to ensure the efficient separation of the target analyte from any potential impurities, which may have a wide range of polarities.

A typical HPLC method for the analysis of 3-Biphenylacetic acid, 5-methoxy- is detailed in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the effective separation of 3-Biphenylacetic acid, 5-methoxy- from its starting materials and potential degradation products. The use of a photodiode array (PDA) detector can further aid in peak identification by providing spectral data.

Gas Chromatography (GC) for Volatile Derivatives

While 3-Biphenylacetic acid, 5-methoxy- itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed by this technique. Derivatization is a key step to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. colostate.edurestek.com

Common derivatization techniques include esterification with reagents like BF3-methanol or diazomethane (B1218177) to form the methyl ester, or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ester. restek.comsigmaaldrich.com The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups in the molecule. research-solution.comgcms.cz

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms. A temperature-programmed analysis ensures the separation of the derivative from other components in the sample.

A proposed GC method for the analysis of the methyl ester derivative of 3-Biphenylacetic acid, 5-methoxy- is outlined below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (20:1) |

| Oven Program | Initial temp: 150 °C (hold 2 min), Ramp 1: 10 °C/min to 250 °C (hold 5 min), Ramp 2: 20 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide unparalleled capabilities for the structural elucidation and sensitive quantification of 3-Biphenylacetic acid, 5-methoxy- and its related compounds.

LC-MS/MS for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological matrices. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations. youtube.com For 3-Biphenylacetic acid, 5-methoxy-, LC-MS/MS would be crucial in preclinical and clinical studies to understand its metabolic fate.

The development of an LC-MS/MS method involves optimizing the chromatographic separation, as described in the HPLC section, and the mass spectrometric conditions. Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.

Potential metabolic transformations for 3-Biphenylacetic acid, 5-methoxy- could include hydroxylation of the biphenyl (B1667301) rings, O-demethylation of the methoxy (B1213986) group, or conjugation with glucuronic acid or sulfate. The identification of these metabolites would involve comparing the MS/MS fragmentation patterns of the suspected metabolites with those of the parent compound. nih.gov

A representative LC-MS/MS method for metabolite analysis is summarized below.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | Biphenyl or C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Parent Compound: [M-H]⁻ → product ions; Putative Metabolites: [M-H]⁻ → product ions |

GC-MS for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of reaction mixtures during the synthesis of 3-Biphenylacetic acid, 5-methoxy-. researchgate.net It allows for the identification of the main product, unreacted starting materials, and any byproducts, providing crucial information for reaction optimization.

Similar to the GC-FID method, samples from the reaction mixture would typically require derivatization to make the acidic components amenable to GC analysis. nih.gov The mass spectrometer provides definitive identification of the separated components based on their unique mass spectra and fragmentation patterns.

The following table outlines a general GC-MS method for the analysis of a derivatized reaction mixture.

| Parameter | Condition |

| GC System | Gas Chromatograph with a Mass Selective Detector |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Optimized based on the volatility of expected components |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Scan Mode | Full Scan for identification of unknowns |

By utilizing these advanced analytical methodologies, a comprehensive understanding of the chemical properties, purity, and metabolic profile of 3-Biphenylacetic acid, 5-methoxy- can be achieved, ensuring its quality and providing critical data for its development and application.

In-depth Analysis of 3-Biphenylacetic acid, 5-methoxy- in Scientific Research

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the chemical compound 3-Biphenylacetic acid, 5-methoxy-, particularly concerning its applications in chemical biology and materials science. Despite extensive searches for its role as a chemical probe, a precursor in advanced synthesis, or a building block for polymers, no dedicated studies detailing these applications could be identified.

This article aims to address the specified areas of interest based on the available information. However, it is crucial to note that the following sections are structured to highlight the absence of research in these domains for this specific compound, rather than presenting established findings.

Applications in Chemical Biology and Materials Science Research

A thorough investigation into the scientific and patent literature did not yield any specific examples or detailed studies where 3-Biphenylacetic acid, 5-methoxy- has been utilized in the fields of chemical biology or materials science. The subsequent subsections elaborate on this lack of available data for the requested applications.

Chemical probes are essential tools for understanding biological systems. They can be used to label, detect, and study the function of biomolecules. The potential of a molecule to act as a chemical probe often depends on its structural features, which can be modified to incorporate reporter groups or reactive moieties.

There is currently no published research describing the use of 3-Biphenylacetic acid, 5-methoxy- in fluorescent labeling applications. The development of a fluorescent probe typically involves the conjugation of a fluorophore to a molecule that targets a specific biological entity. The intrinsic fluorescence of the biphenyl (B1667301) scaffold is generally weak and not sufficient for sensitive detection in complex biological environments. While the structure of 3-Biphenylacetic acid, 5-methoxy- could theoretically be modified to include a fluorescent tag, no such derivatives or their applications have been reported in the scientific literature.

Affinity-based probes are designed to bind specifically to a biological target, such as a protein or enzyme, allowing for its identification and characterization. This often requires the molecule to have a high affinity and selectivity for the target. There are no studies available that have investigated the binding properties of 3-Biphenylacetic acid, 5-methoxy- to any biological target or its development into an affinity-based probe.

Chemical intermediates are compounds that are precursors in the synthesis of more complex molecules. Their utility is determined by their reactivity and the presence of functional groups that can be further elaborated.

While biphenylacetic acid derivatives, in general, can serve as scaffolds in medicinal chemistry, there is no specific documentation of 3-Biphenylacetic acid, 5-methoxy- being used as a key precursor for the synthesis of complex organic molecules in published research. Its structure contains a carboxylic acid group and a biphenyl core, which are common motifs in pharmacologically active compounds, suggesting a potential for such applications. However, at present, there are no concrete examples in the literature to support this.

The synthesis of advanced polymeric materials often relies on bifunctional or polyfunctional monomers that can be linked together. The carboxylic acid group in 3-Biphenylacetic acid, 5-methoxy- could potentially be used for polymerization reactions, such as the formation of polyesters or polyamides. However, a review of the materials science literature did not uncover any instances of this compound being used as a monomer or building block for the creation of polymeric structures.

Future Research Directions and Unexplored Avenues for 3 Biphenylacetic Acid, 5 Methoxy

Exploration of Novel Biological Targets and Mechanistic Pathways

The structural motif of biphenylacetic acid is a well-established pharmacophore, with many derivatives exhibiting anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. However, the vastness of biological space suggests that 3-Biphenylacetic acid, 5-methoxy- may interact with a range of other, as-yet-unidentified protein targets.

Future research should, therefore, embark on a systematic exploration of its biological targets beyond the COX family. This can be achieved through a multi-pronged approach:

Phenotypic Screening: High-throughput screening of 3-Biphenylacetic acid, 5-methoxy- across a diverse array of cell-based assays representing various disease states (e.g., cancer, neurodegenerative disorders, metabolic diseases) could uncover unexpected therapeutic activities.

Target Deconvolution: Should a promising phenotype be identified, a variety of target identification techniques could be employed. These include affinity chromatography, where the compound is immobilized to a resin to capture its binding partners from cell lysates, and chemoproteomics approaches. youtube.com

Mechanism of Action Studies: Once a novel target is validated, detailed mechanistic studies will be crucial to understand how the binding of 3-Biphenylacetic acid, 5-methoxy- modulates its function. This would involve a suite of biochemical and biophysical assays to determine binding kinetics, affinity, and the functional consequences of the interaction.

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

While general methods for the synthesis of biphenylacetic acids are known, developing novel, efficient, and sustainable synthetic routes specifically for 3-Biphenylacetic acid, 5-methoxy- is a key area for future research. Traditional methods often rely on multi-step procedures that may not be optimal in terms of yield, cost, or environmental impact.

Future synthetic explorations could focus on:

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, could offer more direct and efficient ways to construct the biphenyl (B1667301) core. For instance, coupling a suitably substituted methoxyphenylboronic acid with a halophenylacetic acid derivative could provide a streamlined synthesis.

C-H Activation: The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis. Investigating the potential for a C-H activation/arylation strategy to form the biphenyl linkage would represent a significant step forward in terms of atom economy and sustainability.

Flow Chemistry: The use of microreactors and continuous flow processing can offer significant advantages in terms of reaction control, safety, and scalability. Developing a flow-based synthesis for 3-Biphenylacetic acid, 5-methoxy- could lead to a more efficient and reproducible manufacturing process.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govresearchgate.netnih.gov For a molecule like 3-Biphenylacetic acid, 5-methoxy-, where experimental data is sparse, in silico approaches can provide invaluable guidance for future research.

Key areas for the application of AI and ML include:

Target Prediction: ML models, trained on large databases of known drug-target interactions, can be used to predict the likely biological targets of 3-Biphenylacetic acid, 5-methoxy- based on its chemical structure. nih.govbenthamdirect.com This can help to prioritize experimental validation efforts.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. AI-powered tools can provide early-stage predictions of these properties, allowing for the early identification of potential liabilities.

De Novo Design: Generative AI models can be used to design novel derivatives of 3-Biphenylacetic acid, 5-methoxy- with optimized properties. By learning from existing chemical data, these models can propose new structures with improved potency, selectivity, or metabolic stability. acs.org

Design of Next-Generation Chemical Probes and Modulators

A well-characterized chemical probe is an invaluable tool for interrogating biological systems. nih.govresearchgate.net The development of 3-Biphenylacetic acid, 5-methoxy- into a suite of chemical probes could facilitate a deeper understanding of its biological functions and those of its targets.

Future research in this area should focus on:

Affinity and Photoaffinity Probes: The synthesis of derivatives of 3-Biphenylacetic acid, 5-methoxy- incorporating a reporter tag (e.g., a fluorophore or a biotin) and/or a photoreactive group would enable its use in target identification and validation studies. tandfonline.com

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign to synthesize and test a library of analogues of 3-Biphenylacetic acid, 5-methoxy- would be essential to establish a clear SAR. This would provide insights into the key structural features required for biological activity and guide the design of more potent and selective modulators.

Fragment-Based Discovery: The biphenylacetic acid scaffold could be used as a starting point for fragment-based drug discovery. By identifying small molecular fragments that bind to a target of interest, it may be possible to grow these fragments into more potent and drug-like molecules.

Q & A

Basic: What are the optimal synthetic pathways for 3-Biphenylacetic acid, 5-methoxy-?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura coupling for biphenyl core formation, followed by acetic acid moiety introduction via alkylation or carboxylation.

- Stepwise optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to improve yield. For example, reflux conditions in polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity. Monitor intermediates using TLC and confirm final product via NMR .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₃ | |

| CAS Number | 53137-07-8 |

Basic: How is the molecular structure of 3-Biphenylacetic acid, 5-methoxy- confirmed experimentally?

Methodological Answer:

- X-ray crystallography resolves 3D conformation, bond angles, and substituent positions. Requires high-purity crystals grown via slow evaporation .

- NMR spectroscopy (¹H/¹³C) identifies functional groups:

- FT-IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .

Basic: What methods ensure purity and stability during storage?

Methodological Answer:

- Purity assessment : Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile impurities .

- Storage :

Advanced: How can QSAR models predict the bioactivity of 3-Biphenylacetic acid derivatives?

Methodological Answer:

- Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters .

- Model validation : Use leave-one-out cross-validation (R² > 0.8) and external test sets.

- Case study : Methoxy substitution at position 5 enhances COX-2 inhibition by improving hydrophobic interactions in docking simulations .

Advanced: How to design experiments probing enzyme interactions?

Methodological Answer:

- Enzyme inhibition assays :

- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .

Advanced: Resolving contradictions in substituent effects on reactivity

Methodological Answer:

- Comparative studies : Synthesize analogs (e.g., 4'-chloro vs. 5-hydroxy derivatives) and compare reaction rates in esterification .

- DFT calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution .

- Controlled experiments : Fix reaction variables (solvent, temperature) to isolate substituent effects .

Advanced: Selecting experimental designs for biological activity studies

Methodological Answer:

- Factorial design : Test multiple variables (e.g., concentration, pH) to identify synergistic effects on cytotoxicity .

- Quasi-experimental approach : Use a control group (unmodified biphenylacetic acid) and measure IC₅₀ differences in cancer cell lines .

- High-throughput screening : Automate dose-response assays using microplate readers .

Advanced: Assessing toxicity with limited toxicological data

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.